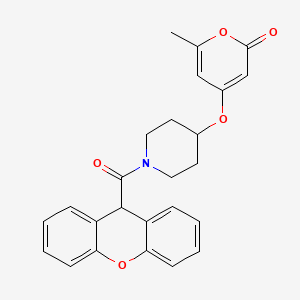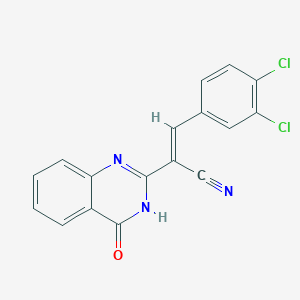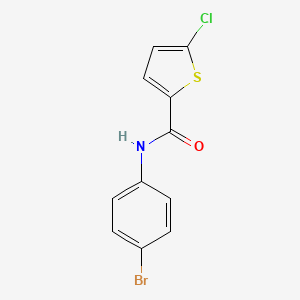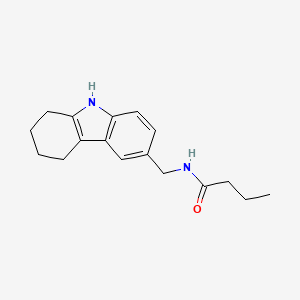
4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, also known as Xanomeline, is a potent muscarinic acetylcholine receptor agonist. It is a synthetic compound that has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders.
Wirkmechanismus
4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one activates muscarinic acetylcholine receptors, specifically the M1 and M4 subtypes. Activation of these receptors leads to an increase in the release of acetylcholine and other neurotransmitters, which results in enhanced cognitive function and memory. This compound also has an effect on the dopaminergic and serotonergic systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine and other neurotransmitters, which results in enhanced cognitive function and memory. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and growth. Additionally, this compound has been shown to have an effect on the dopaminergic and serotonergic systems, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is that it has a high affinity for muscarinic acetylcholine receptors, which makes it a potent agonist. Additionally, this compound has been shown to have a good safety profile in preclinical studies. However, one limitation of this compound is that it has poor bioavailability, which may limit its effectiveness in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of 4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one. One potential direction is to investigate its potential as a treatment for Alzheimer's disease. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, and clinical trials are currently underway to investigate its effectiveness in humans. Another potential direction is to investigate its potential as a treatment for schizophrenia. This compound has been shown to improve cognitive function and reduce symptoms in animal models of schizophrenia, and clinical trials are currently underway to investigate its effectiveness in humans. Finally, this compound may have potential as a treatment for depression, as it has been shown to increase levels of BDNF, which is important for neuronal survival and growth. Further research is needed to fully understand the therapeutic potential of this compound in these and other neurological and psychiatric disorders.
Conclusion
In conclusion, this compound is a potent muscarinic acetylcholine receptor agonist that has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders. It has a high affinity for muscarinic acetylcholine receptors and has been shown to improve cognitive function, memory, and learning. This compound has potential as a treatment for Alzheimer's disease, schizophrenia, and depression. Further research is needed to fully understand the therapeutic potential of this compound in these and other disorders.
Synthesemethoden
The synthesis of 4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves the reaction of 4-(piperidin-4-yloxy)-6-methyl-2H-pyran-2-one with 9H-xanthene-9-carboxylic acid chloride in the presence of a base. The reaction yields this compound as a white crystalline solid with a molecular weight of 392.47 g/mol.
Wissenschaftliche Forschungsanwendungen
4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders. It has been shown to have a positive effect on cognitive function, memory, and learning. This compound has also been studied for its potential as a treatment for Alzheimer's disease, schizophrenia, and depression.
Eigenschaften
IUPAC Name |
6-methyl-4-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-16-14-18(15-23(27)29-16)30-17-10-12-26(13-11-17)25(28)24-19-6-2-4-8-21(19)31-22-9-5-3-7-20(22)24/h2-9,14-15,17,24H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUKCEGWQHTLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate](/img/structure/B2529559.png)

![(E)-2-(benzylamino)-3-((benzylimino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2529563.png)
![2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2529564.png)
![2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2529568.png)


![N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B2529572.png)
![2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2529573.png)

![2,6-dichloro-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2529575.png)

